molecular formula C16H11BrClN3OS B287859 1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone

Cat. No. B287859
M. Wt: 408.7 g/mol
InChI Key: FJELXLWHHNRPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone has significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a useful tool for studying the effects of various microorganisms on the body. However, one of the limitations of using this compound is its potential toxicity. Careful handling and use of appropriate safety measures are necessary to avoid any adverse effects.

Future Directions

There are several future directions for the use of 1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the use of this compound in combination with other drugs or therapies may lead to improved treatment outcomes.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone involves the reaction of 4-bromoacetophenone with 2-chlorophenyl-1,2,4-triazole-5-thiol in the presence of a base. The resulting product is a yellow crystalline powder with a melting point of 180-182°C.

Scientific Research Applications

1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. Additionally, it has been shown to have potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone

Molecular Formula

C16H11BrClN3OS

Molecular Weight

408.7 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C16H11BrClN3OS/c17-11-7-5-10(6-8-11)14(22)9-23-16-19-15(20-21-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,20,21)

InChI Key

FJELXLWHHNRPFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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